N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the nitro group and the ethoxyphenyl moiety in this compound suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide typically involves the following steps:
Nitration of Thiophene: The starting material, thiophene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Carboxylation: The nitrated thiophene is then subjected to carboxylation to introduce the carboxamide group at the 2-position.
Amidation: The final step involves the reaction of the carboxylated nitrothiophene with 4-ethoxyaniline to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N-(4-aminophenyl)-5-nitrothiophene-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The ethoxyphenyl moiety may enhance the compound’s ability to penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug that was widely used in the past.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds with potential antimicrobial and anticancer activities.
Uniqueness
N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both the nitro group and the thiophene ring, which confer distinct electronic and biological properties. This combination makes it a versatile compound for various applications in pharmaceuticals, materials science, and agrochemicals.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-10-5-3-9(4-6-10)14-13(16)11-7-8-12(20-11)15(17)18/h3-8H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFFSKDGKSFBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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